molecular formula C9H14Cl2N2 B1472820 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864060-51-4

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1472820
CAS No.: 1864060-51-4
M. Wt: 221.12 g/mol
InChI Key: HDBMCLLKVLEQSG-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azetidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and pyridine core can interact with specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)pyridine dihydrochloride: A closely related compound with similar structural features.

    Pyridine derivatives: Compounds with modifications to the pyridine ring, such as different substituents or additional rings.

    Azetidine derivatives: Compounds featuring the azetidine ring with various substituents.

Uniqueness

3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is unique due to the combination of the azetidine ring and pyridine core, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-8(5-10-3-1)4-9-6-11-7-9;;/h1-3,5,9,11H,4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMCLLKVLEQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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